(E)-2-hexadecenal

Descripción general

Descripción

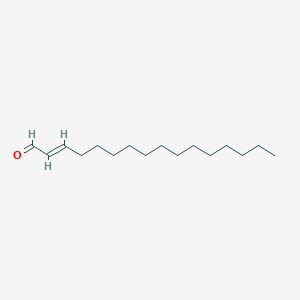

2-Hexadecenal is an unsaturated long-chain fatty aldehyde with the molecular formula C₁₆H₃₀O. It is a biologically active compound formed in organisms either enzymatically or non-enzymatically through the free-radical destruction of sphingolipids. This compound plays a significant role in various biological processes and has been the subject of extensive scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Hexadecenal can be synthesized through several methods:

Enzymatic Pathway: It is formed from sphingosine-1-phosphate under the action of the enzyme sphingosine-1-phosphate lyase.

Non-Enzymatic Pathway: It can also be produced through the free-radical destruction of sphingolipids during exposure to γ- and UV-radiation.

Industrial Production Methods

Industrial production of 2-Hexadecenal typically involves the chemical synthesis route, where sphingosine-1-phosphate is subjected to specific reaction conditions to yield the desired aldehyde. The process may involve the use of catalysts and controlled environmental conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Hexadecenal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hexadecenoic acid by long-chain fatty aldehyde dehydrogenase.

Reduction: The compound can be reduced to hexadecanal in the presence of NADP+.

Substitution: It can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Long-chain fatty aldehyde dehydrogenase and oxygen.

Reduction: NADP+ as a cofactor.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Oxidation: Hexadecenoic acid.

Reduction: Hexadecanal.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Organic Synthesis:

(E)-2-hexadecenal serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it versatile in synthetic chemistry. For instance, it can be utilized in the production of alkyne-containing natural products through selective reactions with appropriate reagents.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Reagents Used | Products |

|---|---|---|

| Oxidation | Pyridinium chlorochromate | (E)-2-hexadecenol |

| Reduction | Lithium aluminum hydride | Hexadecanal |

| Coupling Reactions | Grignard Reagents | Various alkyl derivatives |

Pharmaceutical Applications

Biological Activity:

Research indicates that this compound exhibits significant biological activity, particularly in inducing apoptosis in various cell types. It has been shown to interact with cellular pathways that regulate reactive oxygen species (ROS) production, which plays a critical role in cell signaling and apoptosis.

Case Study: Induction of Apoptosis

A study demonstrated that this compound at submicromolar concentrations elevated ROS levels in polymorphonuclear leukocytes (PMNLs), leading to apoptosis through calcium signaling pathways and cytoskeletal reorganization . This suggests potential therapeutic applications in conditions where modulation of cell death is beneficial.

Material Science

Development of Novel Materials:

Due to its reactive aldehyde group, this compound is explored in material science for creating polymers and other materials with unique properties. Its ability to form cross-links with other compounds can enhance the mechanical properties of materials.

Biological Studies

Role in Pheromone Signaling:

In biological research, this compound is studied for its role in insect pheromone signaling. Its structural characteristics allow it to interact effectively with receptor proteins, triggering biochemical responses essential for communication among insects.

Table 2: Biological Effects of this compound

| Biological Effect | Mechanism | Implications |

|---|---|---|

| Induction of Apoptosis | Elevation of ROS and calcium signaling | Potential cancer therapy |

| Pheromone Signaling | Interaction with receptor proteins | Insect behavior modulation |

Environmental Applications

Recent studies have also investigated the environmental impact of this compound, particularly its role as a breakdown product of sphingolipids under oxidative stress conditions. Understanding its formation and effects can provide insights into ecological dynamics and the responses of organisms to environmental stressors.

Mecanismo De Acción

2-Hexadecenal exerts its effects through several mechanisms:

Regulation of Reactive Oxygen Species: At submicromolar concentrations, it elevates reactive oxygen species production by polymorphonuclear leukocytes.

Induction of Apoptosis: At higher concentrations, it induces apoptosis by increasing intracellular calcium levels, decreasing reactive oxygen species production, and reducing mitochondrial potential.

Signal Transduction Pathways: It modifies signal transduction pathways, particularly involving NADPH oxidase, myeloperoxidase, and JNK-MAPK.

Comparación Con Compuestos Similares

2-Hexadecenal can be compared with other similar compounds such as:

Hexadecanal: A saturated fatty aldehyde that lacks the double bond present in 2-Hexadecenal.

Hexadecenoic Acid: The oxidized form of 2-Hexadecenal.

Sphingosine-1-Phosphate: The precursor molecule from which 2-Hexadecenal is derived.

Uniqueness

2-Hexadecenal is unique due to its unsaturated nature and its role in both enzymatic and non-enzymatic pathways of sphingolipid metabolism. Its ability to regulate reactive oxygen species and induce apoptosis sets it apart from other similar compounds .

Actividad Biológica

(E)-2-hexadecenal, also known as (E)-hexadecenal or 2-HE, is a long-chain fatty aldehyde that has garnered attention for its diverse biological activities. This compound is formed through various biochemical pathways, including the degradation of sphingolipids and lipid metabolism. Its biological effects are mediated through multiple cellular mechanisms, including modulation of reactive oxygen species (ROS) production, apoptosis induction, and influence on metabolic pathways. This article provides an in-depth overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its unsaturated carbon chain, which makes it susceptible to nucleophilic attacks by cellular biomolecules. It can be formed enzymatically or nonenzymatically through the action of free radicals on sphingolipids. The structure of this compound allows it to engage in various biochemical reactions that contribute to its biological activity.

1. Reactive Oxygen Species (ROS) Production

Research indicates that this compound can elevate ROS levels in polymorphonuclear leukocytes (PMNLs). At submicromolar concentrations, it enhances NADPH oxidase activity and modifies signaling pathways involving myeloperoxidase (MPO) and JNK-MAPK, leading to increased oxidative stress .

2. Induction of Apoptosis

At higher concentrations, this compound induces apoptosis in various cell types, including human embryonic kidney cells (HEK293T), HeLa cells, and NIH3T3 fibroblasts. This process is associated with increased intracellular calcium levels and mitochondrial dysfunction, characterized by cytochrome c release and activation of pro-apoptotic proteins such as Bax and Bid .

3. Metabolic Effects

This compound has been implicated in metabolic disturbances, particularly in the context of insulin sensitivity. Studies show that exposure to this aldehyde can impair fatty acid oxidation in skeletal muscle cells, contributing to insulin resistance—a key factor in the development of type II diabetes .

Case Study 1: Effects on Insulin Sensitivity

A study conducted at the Karolinska Institutet explored the impact of this compound on human skeletal muscle cells. The findings demonstrated that exposure to this compound led to reduced efficiency in fatty acid oxidation, suggesting a direct link between lipid aldehydes and impaired insulin sensitivity .

Case Study 2: Apoptosis Induction in Leukocytes

Another study focused on the effects of this compound on PMNLs. Results indicated that this compound significantly increased ROS production and triggered apoptotic pathways at elevated concentrations, highlighting its potential role in inflammatory responses and apoptosis regulation .

Table 1: Summary of Biological Activities of this compound

Table 2: Concentration-Dependent Effects of this compound

| Concentration Range | Effect | Observed Outcome |

|---|---|---|

| Submicromolar | Increased ROS production | Elevated oxidative stress |

| Micromolar | Induction of apoptosis | Cell death via mitochondrial pathway |

| High micromolar | Metabolic disturbance | Impaired insulin sensitivity |

Propiedades

IUPAC Name |

(E)-hexadec-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-16H,2-13H2,1H3/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJFYXOVGVXZKT-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015907 | |

| Record name | (E)-Hexadec-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3163-37-9, 27104-14-9, 22644-96-8 | |

| Record name | 2-Hexadecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Hexadec-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEXADECENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79H35Z0RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.